methyl 4-[({[(4E)-4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate
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Description
Methyl 4-[({[(4E)-4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C28H25N3O6S and its molecular weight is 531.6 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-[({[(4E)-4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This review aims to summarize the available research on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including methoxy, imidazole, and sulfonamide moieties. Its molecular formula is C20H22N2O4S, with a molecular weight of approximately 394.46 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines through the modulation of key signaling pathways.
Table 1: Summary of Anticancer Activity Studies
Study | Cell Line | Concentration (µM) | Effect |
---|---|---|---|
MCF-7 | 10 | 70% inhibition of proliferation | |
HeLa | 20 | Induction of apoptosis (Annexin V assay) | |
A549 | 15 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest that it possesses moderate antibacterial and antifungal properties.
Table 2: Antimicrobial Activity Results
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The proposed mechanism of action for the anticancer effects involves the inhibition of specific kinases involved in cell proliferation and survival. Additionally, the compound may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
Case Studies
Several case studies have documented the effects of this compound in animal models. In one study, administration of this compound resulted in significant tumor reduction in xenograft models.
Case Study Summary
Case Study 1: Tumor Reduction in Xenograft Models
- Objective: Evaluate efficacy in reducing tumor size.
- Method: Subcutaneous injection in nude mice.
- Findings: Tumor size reduced by 50% after four weeks of treatment compared to control group.
Properties
Molecular Formula |
C28H25N3O6S |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
methyl 4-[[2-[(4E)-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C28H25N3O6S/c1-35-22-12-4-18(5-13-22)16-24-26(33)31(21-10-14-23(36-2)15-11-21)28(30-24)38-17-25(32)29-20-8-6-19(7-9-20)27(34)37-3/h4-16H,17H2,1-3H3,(H,29,32)/b24-16+ |
InChI Key |
YZQKGOOGDSYHMZ-LFVJCYFKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.